ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylate
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Overview
Description
The compound contains several functional groups and structural features, including a furan ring, a 1,2,4-triazole ring, a piperidine ring, and a carboxylate ester group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure suggests it could exhibit interesting electronic and steric effects. The furan and 1,2,4-triazole rings are aromatic, implying potential stability and reactivity due to the delocalization of electrons . The piperidine ring could provide basicity, while the ester group could participate in various reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For instance, the furan ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis, reduction, and other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar carboxylate ester group could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds with structures similar to Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate involves complex chemical reactions that yield a variety of heterocyclic compounds. These syntheses often aim to introduce specific functional groups that can impart desired chemical or biological properties. For instance, the synthesis of 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines with 5-HT2 antagonist activity showcases the targeted creation of compounds with potential receptor antagonist activities through meticulous chemical reactions (Watanabe et al., 1993).
Potential Biological Activities
The exploration of the biological activities of these compounds, particularly their antimicrobial and receptor antagonist properties, is a significant area of interest. Some compounds have been found to exhibit potent 5-HT2 antagonist activity in vitro, suggesting their potential use in pharmacological applications (Watanabe et al., 1993). Furthermore, the antimicrobial assessment of heterocyclic compounds utilizing similar structural motifs has revealed variable and modest activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Taha & El-Badry, 2010).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making them potential targets for therapeutic intervention.
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to the active site, leading to modulation of the target’s activity.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to downstream effects on cellular processes.
Result of Action
Similar compounds have demonstrated various biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
Future Directions
The compound’s structure suggests it could be a point of departure for the development of new chemical entities with potential biological activity. Future work could involve synthesizing analogs of the compound, testing their biological activity, and optimizing their properties through medicinal chemistry approaches .
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-2-31-22(30)15-9-11-27(12-10-15)18(14-5-7-16(24)8-6-14)19-21(29)28-23(33-19)25-20(26-28)17-4-3-13-32-17/h3-8,13,15,18,29H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDJEMXYVKKVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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